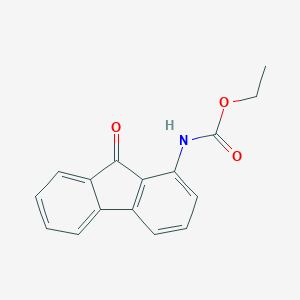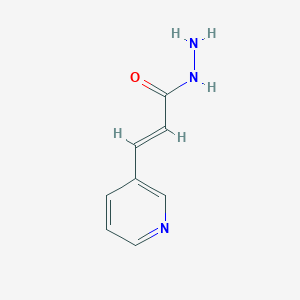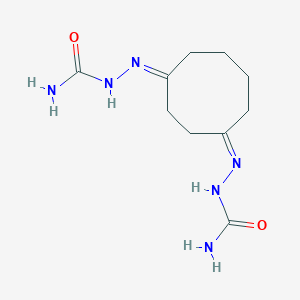
1,4-Cyclooctanedione disemicarbazone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Cyclooctanedione disemicarbazone (CODD) is a compound that has been extensively studied for its potential applications in the field of medicinal chemistry. This compound is also known as semicarbazone of 1,4-cyclooctanedione or simply as COD. CODD has a unique chemical structure that makes it an attractive candidate for research in the areas of cancer treatment, antimicrobial activity, and neuroprotection. In
作用機序
The mechanism of action of CODD is not fully understood. However, it is believed that CODD exerts its anticancer activity by inducing apoptosis (programmed cell death) in cancer cells. CODD also exhibits antimicrobial activity by disrupting the cell membrane of microorganisms. The neuroprotective effects of CODD are thought to be due to its ability to scavenge free radicals and reduce oxidative stress in the brain.
Biochemical and physiological effects:
CODD has been shown to have a low toxicity profile and does not exhibit any significant side effects at therapeutic doses. However, the compound has been shown to have some effects on the liver and kidneys at high doses. CODD has also been shown to have an impact on the immune system, although the exact mechanism is not fully understood.
実験室実験の利点と制限
One of the advantages of using CODD in lab experiments is its low toxicity profile. This makes it a suitable candidate for in vitro and in vivo studies. However, the compound is relatively unstable and has a short half-life, which can make it difficult to work with. In addition, the synthesis of CODD can be challenging, requiring specialized equipment and expertise.
将来の方向性
There are several future directions for research on CODD. One area of interest is the development of new synthetic methods that are more efficient and cost-effective. Another area of interest is the exploration of the compound's potential as a therapeutic agent for neurodegenerative diseases. Additionally, further studies are needed to fully understand the mechanism of action of CODD and its impact on the immune system.
合成法
The synthesis of CODD involves the reaction of 1,4-cyclooctanedione with semicarbazide in the presence of a catalyst such as acetic acid. The reaction takes place at room temperature and yields CODD as a white crystalline solid. The purity of the compound can be increased by recrystallization from a suitable solvent.
科学的研究の応用
CODD has been extensively studied for its potential applications in the field of medicinal chemistry. It has been shown to exhibit anticancer activity against various cancer cell lines, including breast cancer, lung cancer, and leukemia. CODD also exhibits antimicrobial activity against a wide range of microorganisms, including bacteria, fungi, and viruses. In addition, CODD has been shown to have neuroprotective effects, making it a potential candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
特性
分子式 |
C10H18N6O2 |
|---|---|
分子量 |
254.29 g/mol |
IUPAC名 |
[(Z)-[(4Z)-4-(carbamoylhydrazinylidene)cyclooctylidene]amino]urea |
InChI |
InChI=1S/C10H18N6O2/c11-9(17)15-13-7-3-1-2-4-8(6-5-7)14-16-10(12)18/h1-6H2,(H3,11,15,17)(H3,12,16,18)/b13-7-,14-8- |
InChIキー |
WJMOGLZVWBEHHF-PVRNWPCDSA-N |
異性体SMILES |
C1C/C(=N/NC(=O)N)/CC/C(=N\NC(=O)N)/CC1 |
SMILES |
C1CCC(=NNC(=O)N)CCC(=NNC(=O)N)C1 |
正規SMILES |
C1CCC(=NNC(=O)N)CCC(=NNC(=O)N)C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![5-benzylidene-3-(4-methylphenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295941.png)
![5-benzylidene-3-(4-chlorophenyl)-2-[4-(methylsulfanyl)phenoxy]-3,5-dihydro-4H-imidazol-4-one](/img/structure/B295942.png)
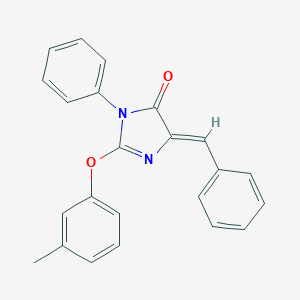
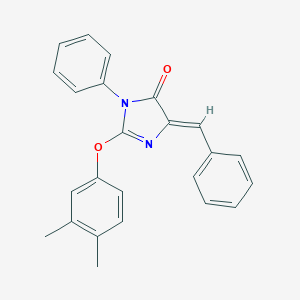
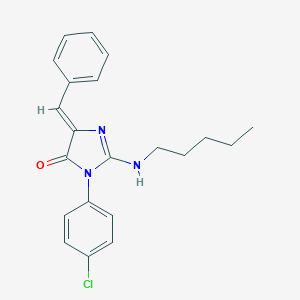
![3-[S-methyl-N-(4-methylphenyl)sulfonylsulfinimidoyl]benzoic acid](/img/structure/B295949.png)
![2-[4-(2-Oxo-1,2-diphenylethylidene)-1,3-dithietan-2-ylidene]-1,2-diphenylethanone](/img/structure/B295950.png)
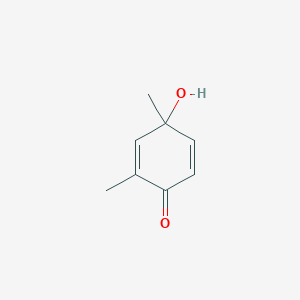
![1-[1-(1-cyclohexyl-1H-tetraazol-5-yl)-2-methylpropyl]piperidine](/img/structure/B295954.png)
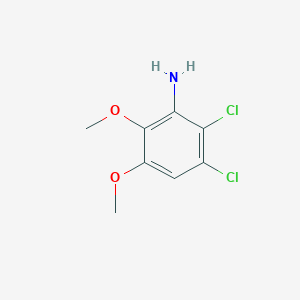
![3-Benzoyl-[1,2,3]triazolo[1,5-a]pyridine](/img/structure/B295957.png)
